molecular formula C19H18N2O2 B12588631 N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide

N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide

Cat. No.: B12588631
M. Wt: 306.4 g/mol
InChI Key: CPZFPALHZKINHU-CMDGGOQZSA-N
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Description

N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide is a multi-substituted conjugated diene compound. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its conjugated double bonds and the presence of an anilino group, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion

Chemical Reactions Analysis

N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where the anilino group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide involves its interaction with molecular targets through its conjugated double bonds and anilino group. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity.

Comparison with Similar Compounds

N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting fluorescence properties, which are not commonly observed in other similar compounds.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(2Z,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C19H18N2O2/c1-2-3-14-17(19(23)20-16-12-8-5-9-13-16)21-18(22)15-10-6-4-7-11-15/h2-14H,1H3,(H,20,23)(H,21,22)/b3-2+,17-14-

InChI Key

CPZFPALHZKINHU-CMDGGOQZSA-N

Isomeric SMILES

C/C=C/C=C(/C(=O)NC1=CC=CC=C1)\NC(=O)C2=CC=CC=C2

Canonical SMILES

CC=CC=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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